![molecular formula C15H16ClN3OS B4085879 N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B4085879.png)
N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide
Overview
Description
N-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide is a sulfanyl-acetamide derivative featuring a 4-chlorophenyl group and a 4,6-dimethylpyrimidin-2-yl substituent. Its synthesis typically involves nucleophilic substitution between a thiol-containing pyrimidine and a halogenated propanamide precursor . The compound’s structural motifs—chlorophenyl, dimethylpyrimidine, and sulfanyl-propanamide—impart unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 4-chlorobenzoic acid with 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis under controlled temperature and pressure conditions.
Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction progress.
Purification: Using industrial-scale purification methods such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Modifications
Compound I : N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide
- Substituents: 4,6-Diaminopyrimidine (vs. 4,6-dimethylpyrimidine in the target compound).
- Dihedral Angle : Pyrimidine-benzene ring inclination = 42.25° (vs. methyl groups in the target compound likely alter steric interactions).
- Hydrogen Bonding : Intramolecular N–H···N (S(7) motif) and intermolecular N–H···O/C–H···O bonds forming 2D layers.
Compound II : N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide
- Substituents: 3-Chlorophenyl (vs. 4-chlorophenyl) and diaminopyrimidine.
- Dihedral Angles : 59.70° (molecule A) and 62.18° (molecule B), indicating greater conformational flexibility due to meta-substitution.
- Crystal Packing : 3D network via N–H···O, N–H···Cl, and N–H···N interactions.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)Acetamide
- Substituents : 4-Methylpyridin-2-yl (vs. 4-chlorophenyl) and 4,6-dimethylpyrimidine.
- Synthesis : Similar nucleophilic substitution but with a pyridine-based acetamide.
- Relevance : Demonstrates the adaptability of the sulfanyl-pyrimidine scaffold to diverse aromatic systems.
Substituent Effects on Molecular Geometry
Key Observations :
- Chlorophenyl Position : Para-substitution (Compound I) reduces steric hindrance, yielding smaller dihedral angles compared to meta- (Compound II) or ortho-substituted (ARARUI) analogs.
- Pyrimidine Substituents: Diamino groups enhance hydrogen-bonding capacity, stabilizing layered structures, whereas dimethyl groups (target compound) likely improve lipophilicity.
Hydrogen Bonding and Crystal Packing
Implications :
- Dimensionality: Diamino-pyrimidine derivatives (Compounds I/II) form higher-dimensional networks than dimethyl analogs, suggesting stronger intermolecular forces.
- Bioavailability: The target compound’s methyl groups may reduce solubility compared to diaminopyrimidine analogs but enhance membrane permeability.
Pharmacologically Relevant Analogs
Taranabant
- Structure: Propanamide backbone with trifluoromethylpyridine and cyanophenyl groups.
- Application : Anti-obesity drug (CB1 receptor antagonist).
- Comparison : Highlights the propanamide moiety’s versatility in drug design, though the target compound’s pyrimidine and chlorophenyl groups target different biochemical pathways.
N-[4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl]-2,2-Dimethylpropanamide
- Substituents : Pivalamide (2,2-dimethylpropanamide) and sulfamoylphenyl.
- Relevance: Demonstrates how branching in the propanamide chain (e.g., pivalamide vs.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-9-8-10(2)18-15(17-9)21-11(3)14(20)19-13-6-4-12(16)5-7-13/h4-8,11H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAZEGNVWQUBSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)NC2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.